Cas no 393571-65-8 (N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide)

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide is a specialized organic compound featuring a biphenyl core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. The methylsulfanyl substituent on the thiadiazole ring enhances its reactivity and potential for further functionalization. This structure is of interest in medicinal and agrochemical research due to its potential as a scaffold for bioactive molecules. The biphenyl component contributes to structural rigidity, while the thiadiazole ring offers electron-rich sites for interactions. Its well-defined synthetic pathway and modular design make it a versatile intermediate for developing novel compounds with tailored properties. Suitable for applications requiring precise molecular architecture.
N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide structure
393571-65-8 structure
Product Name:N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide
CAS No:393571-65-8
MF:C16H13N3OS2
MW:327.42392039299
CID:6576049
Update Time:2025-05-24

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide
    • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1-biphenyl]-4-carboxamide
    • [1,1'-Biphenyl]-4-carboxamide, N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C16H13N3OS2/c1-21-16-19-18-15(22-16)17-14(20)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,20)
    • InChI Key: DUGBCJDOOJBETA-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)=CC=C(C(NC2=NN=C(SC)S2)=O)C=C1

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0509-3494-2μmol
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0509-3494-5μmol
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0509-3494-10μmol
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0509-3494-20μmol
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0509-3494-1mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0509-3494-2mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0509-3494-3mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0509-3494-4mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0509-3494-5mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0509-3494-10mg
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
393571-65-8 90%+
10mg
$79.0 2023-05-17

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide Related Literature

Additional information on N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide (CAS No. 393571-65-8): A Comprehensive Overview

N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide, identified by its CAS number 393571-65-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of biphenyl derivatives coupled with a thiadiazole moiety, a structural motif known for its broad spectrum of biological activities. The unique combination of these functional groups makes it a promising candidate for further exploration in drug discovery and development.

The< strong>methylsulfanyl group at the 5-position of the thiadiazole ring introduces a polar character to the molecule, enhancing its solubility in both polar and non-polar solvents. This property is particularly advantageous in pharmaceutical applications, where solubility plays a crucial role in drug formulation and bioavailability. Additionally, the biphenyl core provides rigidity and stability to the molecule, which can be beneficial in terms of binding affinity and metabolic stability.

Recent studies have highlighted the potential of thiadiazole derivatives as pharmacological agents due to their ability to interact with various biological targets. The< strong>thiadiazole scaffold is known for its antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 1,3,4-thiadiazole ring has been extensively studied for its activity against a range of pathogens and diseases. The incorporation of a biphenyl moiety into this scaffold further expands its pharmacological profile by introducing additional binding sites and enhancing molecular interactions.

In the context of contemporary research, compounds like< strong>N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide are being explored for their potential in modulating signaling pathways associated with various diseases. For instance, studies have suggested that thiadiazole derivatives can inhibit kinases and other enzymes involved in cancer progression. The biphenyl group's ability to engage in π-stacking interactions with biological targets may also contribute to the compound's efficacy by stabilizing protein-ligand complexes.

The< strong>pharmaceutical industry has shown considerable interest in developing novel therapeutics based on biphenyl-thiadiazole hybrids. These compounds are being investigated for their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The structural diversity offered by such molecules allows for fine-tuning their pharmacological properties to achieve optimal therapeutic effects.

The synthesis of< strong>N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl-thiadiazole core structure efficiently.

Evaluation of the pharmacokinetic properties of this compound is essential for understanding its potential as a drug candidate. Studies have focused on assessing its absorption, distribution, metabolism, excretion (ADME) profiles in preclinical models. The< strong>methylsulfanyl group's influence on metabolic pathways has been a key area of interest, as it can impact how quickly the compound is processed by the body.

In vitro and in vivo studies have provided valuable insights into the biological activity of< strong>N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide. These investigations have revealed its potential as an inhibitor of certain enzymes and receptors implicated in disease pathogenesis. For example, preliminary data suggest that it may interfere with growth factor receptor signaling pathways relevant to cancer development.

The< strong>drug discovery pipeline continues to evolve with innovative approaches to identify and optimize lead compounds like this one. Computational modeling techniques have been increasingly utilized to predict binding affinities and optimize molecular structures before experimental validation. Such high-throughput screening methods accelerate the process of identifying promising candidates for further development.

The future prospects for< strong>N-5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl-1,1'-biphenyl-4-carboxamide hinge on continued research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive advancements in this area.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd